(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid
Brand Name: Vulcanchem
CAS No.: 865233-35-8
VCID: VC2861222
InChI: InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1
SMILES: CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

CAS No.: 865233-35-8

Cat. No.: VC2861222

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid - 865233-35-8

Specification

CAS No. 865233-35-8
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
Standard InChI InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1
Standard InChI Key QFYGPUAIMQUIOO-JTQLQIEISA-N
Isomeric SMILES CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O
SMILES CC#CC(CC(=O)O)C1=CC=C(C=C1)O
Canonical SMILES CC#CC(CC(=O)O)C1=CC=C(C=C1)O

Introduction

Chemical Identity and Structure

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is an organic compound characterized by a hexynoic acid backbone with a hydroxyphenyl substituent. The compound is identified by its CAS number 865233-35-8 and possesses a molecular formula of C₁₂H₁₂O₃ . The "3S" designation in the compound's name specifically refers to the stereochemistry at the third carbon position, indicating an important chiral center that influences its biological interactions and potential pharmaceutical applications .

The compound consists of several key structural elements:

  • A carboxylic acid group (-COOH)

  • A para-hydroxyphenyl group, providing potential hydrogen bonding sites

  • A triple bond (alkyne functionality)

  • A chiral center at the C-3 position with S configuration

This unique combination of functional groups contributes to the compound's chemical reactivity and biological properties. The presence of both the hydroxyl group and the alkyne functionality particularly influences its potential for further chemical modifications and interactions with biological targets.

Nomenclature Variations

It is worth noting that this compound appears in scientific literature under several naming variants, including:

  • (3S)-3-(4-hydroxy-phenyl)-hex-4-ynoic acid

  • (S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid

  • (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid

These variations all refer to the same chemical entity, with minor differences in naming conventions or hyphenation practices.

Physical and Chemical Properties

The physical and chemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid provide important insights into its behavior in various conditions and its potential applications in research and pharmaceutical development.

Physical Properties

The compound exhibits specific physical characteristics that are relevant to its handling, storage, and application in various contexts. These properties are summarized in the following table:

PropertyValueReference
Molecular Weight204.222 g/mol
Density1.2±0.1 g/cm³
Boiling Point398.2±37.0°C at 760 mmHg
Melting PointNot Available
Flash Point208.8±23.0°C
Vapor Pressure0.0±1.0 mmHg at 25°C
Index of Refraction1.590

These physical properties indicate that the compound is a relatively stable solid at room temperature with a high boiling point, suggesting strong intermolecular forces likely due to hydrogen bonding capabilities of both the carboxylic acid and phenolic hydroxyl groups.

Chemical Properties

The chemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid are largely influenced by its functional groups:

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₃
Exact Mass204.078644
PSA (Polar Surface Area)57.53000
LogP1.97380 / 1.77
Hazard CodesXn (Harmful) / Xi (Irritant)

Biological Activity and Applications

The biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid presents several potential applications, particularly in pharmaceutical research and development.

Role as a Chiral Intermediate

As a chiral intermediate, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid serves as a valuable building block in the synthesis of more complex molecules, particularly those requiring specific stereochemistry. This application is especially relevant in pharmaceutical development, where chirality can significantly impact biological activity.

Related Compounds and Derivatives

Ester Derivatives

The ethyl ester derivative, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, represents an important modification of the parent compound. While detailed information about this derivative should be interpreted cautiously, it appears that esterification may modify the compound's properties in ways that could be beneficial for specific applications.

Salt Forms

The (1S,2R)-1-amino-2-indanol salt of (3S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid (CAS: 1092773-21-1) represents another important derivative. Salt formation often enhances properties such as stability, solubility, or crystallinity, which can be advantageous for storage, handling, or formulation purposes .

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